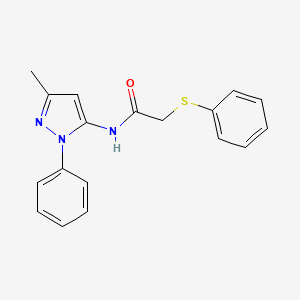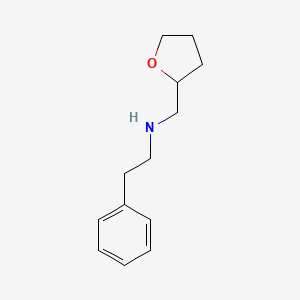
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-(phenylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-2-phenylpyrazol-3-yl)-2-(phenylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a phenyl group, as well as an acetamide group attached to a phenylsulfanyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-2-phenylpyrazol-3-yl)-2-(phenylsulfanyl)acetamide typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the starting materials could be 1-phenyl-1,3-butanedione and hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions.
-
Substitution with Methyl and Phenyl Groups: : The methyl and phenyl groups can be introduced through electrophilic aromatic substitution reactions. For instance, the pyrazole ring can be methylated using methyl iodide in the presence of a base such as potassium carbonate.
-
Introduction of the Phenylsulfanyl Group: : The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the pyrazole derivative with phenylthiol in the presence of a base such as sodium hydride.
-
Formation of the Acetamide Group: : The final step involves the formation of the acetamide group. This can be done by reacting the intermediate compound with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of N-(5-methyl-2-phenylpyrazol-3-yl)-2-(phenylsulfanyl)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the acetamide group, converting it to an amine.
-
Substitution: : The pyrazole ring can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated pyrazole derivatives.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(5-methyl-2-phenylpyrazol-3-yl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It can inhibit the activity of certain enzymes, thereby affecting biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to physiological effects.
DNA Interaction: It can interact with DNA, potentially affecting gene expression and cellular functions.
類似化合物との比較
N-(5-methyl-2-phenylpyrazol-3-yl)-2-(phenylsulfanyl)acetamide can be compared with other pyrazole derivatives to highlight its uniqueness:
N-(2-phenylpyrazol-3-yl)-2-(phenylsulfanyl)acetamide: Lacks the methyl group, which may affect its biological activity and chemical properties.
N-(5-methyl-2-phenylpyrazol-3-yl)-2-(methylsulfanyl)acetamide: Contains a methylsulfanyl group instead of a phenylsulfanyl group, leading to different reactivity and applications.
N-(5-methyl-2-phenylpyrazol-3-yl)-2-(phenylsulfanyl)propionamide: Has a propionamide group instead of an acetamide group, which may influence its pharmacokinetic properties.
特性
分子式 |
C18H17N3OS |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
N-(5-methyl-2-phenylpyrazol-3-yl)-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C18H17N3OS/c1-14-12-17(21(20-14)15-8-4-2-5-9-15)19-18(22)13-23-16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,19,22) |
InChIキー |
WLVSOQDAHYCTOT-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)NC(=O)CSC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Phenyl-6,8-dithiabicyclo[3.2.1]octane-3,3,4,4-tetracarbonitrile](/img/structure/B12478735.png)
![3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl benzoate (non-preferred name)](/img/structure/B12478739.png)
![8,10-Dichloro-5-methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione](/img/structure/B12478753.png)


![3,4,5-triethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12478766.png)

![1-[4-(benzyloxy)-3-chlorophenyl]-N-(2-chlorobenzyl)methanamine](/img/structure/B12478776.png)
![3-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12478792.png)
methanone](/img/structure/B12478803.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B12478806.png)

![N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B12478811.png)
![N,N'-bis(2,5-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B12478812.png)
